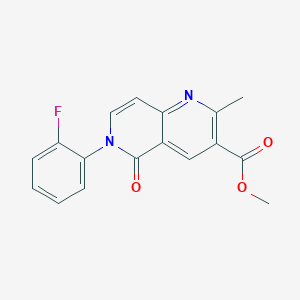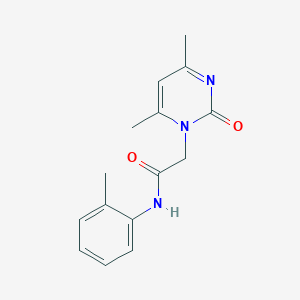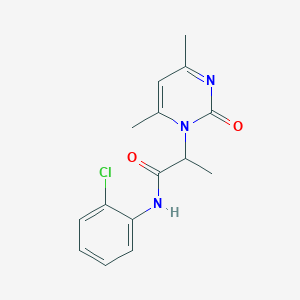![molecular formula C11H11N5O B4453417 N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4453417.png)
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide
Overview
Description
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide is a compound that features a tetrazole ring, which is a five-membered ring consisting of four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis .
Preparation Methods
The synthesis of N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide typically involves the formation of the tetrazole ring followed by the attachment of the cyclopropanecarboxamide group. One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of a catalyst such as zinc salts . This reaction can be carried out under mild conditions and provides good yields. Industrial production methods often involve the use of eco-friendly approaches, such as using water as a solvent and moderate reaction conditions .
Chemical Reactions Analysis
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: Tetrazoles can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: Reduction reactions can convert tetrazoles into amines or other reduced forms.
Substitution: Tetrazoles can participate in substitution reactions, where the tetrazole ring is replaced by other functional groups
Common reagents used in these reactions include strong oxidizers, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: Tetrazole derivatives are often used in biochemical assays and as probes for studying biological processes.
Industry: Tetrazoles are used in the production of polymers, explosives, and as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. Tetrazoles can act as bioisosteres for carboxylate groups, meaning they can mimic the behavior of carboxylates in biological systems. This allows them to bind to enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]cyclopropanecarboxamide can be compared with other tetrazole derivatives, such as:
1-Phenyl-5-mercapto-1,2,3,4-tetrazole: Known for its use in pharmaceuticals and as a corrosion inhibitor.
5-Methyl-1H-tetrazole: Used in the synthesis of various organic compounds and as a building block in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a cyclopropanecarboxamide group, offering distinct chemical and biological properties.
Properties
IUPAC Name |
N-[3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(8-4-5-8)13-9-2-1-3-10(6-9)16-7-12-14-15-16/h1-3,6-8H,4-5H2,(H,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTYBISXFIAULO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-methoxyphenyl)ethyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine](/img/structure/B4453336.png)

![10-(4-methylbenzyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4453347.png)
![2-methyl-7-[2-(thiophen-2-yl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453352.png)
![2-(methylthio)-7-[2-(2-thienyl)ethyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453360.png)
![2-(4-chlorophenyl)-7-(2-furylmethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453374.png)
![2-(4-chlorophenyl)-7-cyclopentylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453381.png)
![7-(2-mercaptoethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453394.png)
![2-(2-chlorophenyl)-7-(3-methoxypropyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4453395.png)
![N-[1-(4-fluorophenyl)ethyl]butanamide](/img/structure/B4453398.png)
![N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B4453402.png)
![N-[4-(1-hydroxyethyl)phenyl]butanamide](/img/structure/B4453406.png)


